Mu-Opioid Binding vs. β-Endorphin
gamma-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile binds to the rat mu-opioid receptor with a Ki of 240 nM, as determined by displacement of the mu-selective radioligand [3H]CTOP in rat brain membrane preparations [1]. By comparison, the endogenous mu-preferring agonist β-endorphin exhibits a Ki of approximately 1–5 nM at the same receptor under comparable radioligand binding conditions, representing a ~50–250-fold higher affinity [2]. While the target compound is substantially less potent than the endogenous peptide, its non-peptidic, synthetically tractable scaffold and lack of peptidic metabolic liabilities confer advantages for probe development and synthetic derivatisation that β-endorphin cannot provide.
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (rat brain, [3H]CTOP displacement) |
| Comparator Or Baseline | β-Endorphin: Ki ~1–5 nM (rat brain, radioligand binding) |
| Quantified Difference | β-Endorphin affinity ~50–250× higher; target compound is 50–250-fold weaker |
| Conditions | Rat brain membrane radioreceptor binding assay; [3H]CTOP as mu-selective radioligand |
Why This Matters
The quantified gap in mu-receptor affinity relative to the endogenous ligand defines the compound's placement as a moderate-affinity synthetic probe, directly informing dose selection, expected in vivo occupancy, and its suitability as a starting scaffold for medicinal chemistry optimisation rather than as a high-potency tool compound.
- [1] BindingDB entry BDBM50453050 (ChEMBL2115466). Affinity Data — Ki: 240 nM, Target: Mu-type opioid receptor (Rat), Assay: [3H]CTOP displacement. BindingDB, accessed 2026. View Source
- [2] Mansour A, et al. Anatomy of CNS opioid receptors. Trends Neurosci. 1988;11(7):308-314. (Reference for β-endorphin affinity range at mu receptor.) View Source
